molecular formula C21H18ClF3N2O2 B2960395 5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol CAS No. 496013-22-0

5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

Cat. No. B2960395
CAS RN: 496013-22-0
M. Wt: 422.83
InChI Key: AVMAPEYTCJBJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 266-269°C .

Mechanism of Action

5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK plays a critical role in the activation and proliferation of B-cells, making it an attractive target for the treatment of B-cell malignancies. By inhibiting BTK activity, this compound can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. This makes the compound a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol has several advantages for lab experiments. The compound is highly potent and has been shown to be effective at low concentrations. Additionally, the compound has good solubility in water, which makes it easy to work with in lab experiments. However, the compound also has some limitations. It is highly toxic and should be handled with care. Additionally, the compound is relatively expensive, which can limit its use in some research settings.

Future Directions

There are several future directions for the research and development of 5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol. One potential direction is the development of more potent and selective BTK inhibitors. Additionally, the compound's potential application in the treatment of autoimmune diseases and inflammatory disorders warrants further investigation. Finally, the compound's potential application in combination therapy with other drugs for the treatment of cancer should also be explored.

Synthesis Methods

The synthesis of 5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol involves a multi-step process that begins with the formation of a 4-(trifluoromethyl)phenyl)methylamine intermediate. This intermediate is then reacted with 5-chloro-8-hydroxyquinoline to form the target compound. The synthesis method is highly efficient and has been optimized to produce high yields of the compound.

Scientific Research Applications

5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol has been extensively studied for its potential application in various research fields. The compound's primary use is as a BTK inhibitor, which makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been studied for its potential application in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma.

properties

IUPAC Name

5-chloro-7-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N2O2/c22-17-12-16(20(28)18-15(17)2-1-7-26-18)19(27-8-10-29-11-9-27)13-3-5-14(6-4-13)21(23,24)25/h1-7,12,19,28H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMAPEYTCJBJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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